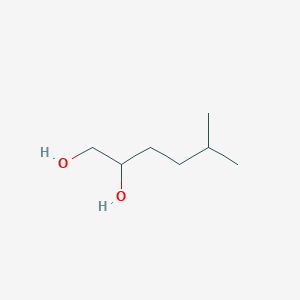

5-Methylhexane-1,2-diol

Description

BenchChem offers high-quality 5-Methylhexane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylhexane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H16O2 |

|---|---|

Molecular Weight |

132.20 g/mol |

IUPAC Name |

5-methylhexane-1,2-diol |

InChI |

InChI=1S/C7H16O2/c1-6(2)3-4-7(9)5-8/h6-9H,3-5H2,1-2H3 |

InChI Key |

PTXXRZSKRORMHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methylhexane-1,2-diol

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methylhexane-1,2-diol, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its characteristics, outlines experimental protocols for its synthesis and analysis, and discusses its potential biological activities and applications.

Core Chemical and Physical Properties

5-Methylhexane-1,2-diol is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups on adjacent carbon atoms. Its structure consists of a six-carbon hexane chain with a methyl group at the fifth carbon and hydroxyl groups at the first and second positions.

Identification and Nomenclature

| Property | Value | Source |

| IUPAC Name | 5-methylhexane-1,2-diol | [1] |

| CAS Number | 73811-76-4 | [1] |

| Molecular Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.20 g/mol | [1] |

| InChI Key | PTXXRZSKRORMHV-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)CCC(CO)O | [1] |

Physicochemical Properties

Specific experimental data for 5-Methylhexane-1,2-diol is limited. The following table includes computed properties and, where available, experimental data for analogous C7 aliphatic diols.

| Property | Value (Computed for 5-Methylhexane-1,2-diol) | Experimental Data (Analogous Compounds) | Source |

| XLogP3 | 1.2 | - | [1] |

| Hydrogen Bond Donor Count | 2 | - | [1] |

| Hydrogen Bond Acceptor Count | 2 | - | [1] |

| Rotatable Bond Count | 4 | - | [1] |

| Topological Polar Surface Area | 40.5 Ų | - | [1] |

| Boiling Point | Not available | 214 - 215 °C (for 2,5-Dimethylhexane-2,5-diol) | [2] |

| Melting Point | Not available | 88 - 91 °C (for 2,5-Dimethylhexane-2,5-diol) | [2] |

| Density | Not available | - |

Experimental Protocols

Synthesis of 5-Methylhexane-1,2-diol

A common and effective method for the synthesis of vicinal diols is the dihydroxylation of an alkene. For 5-Methylhexane-1,2-diol, the precursor would be 5-methyl-1-hexene. A well-established method for this transformation is the Sharpless Asymmetric Dihydroxylation, which allows for the stereoselective synthesis of chiral diols.[3][4]

Protocol: Sharpless Asymmetric Dihydroxylation of 5-Methyl-1-hexene

This protocol is a general procedure and may require optimization for the specific substrate.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with a solvent mixture of t-butyl alcohol and water (1:1).

-

Reagent Addition: The AD-mix-β (for one enantiomer) or AD-mix-α (for the other) is added to the solvent. The mixture is stirred until the solids are dissolved. Methane sulfonamide may be added to improve the reaction rate for certain alkenes.[5]

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Substrate Addition: 5-methyl-1-hexene is added to the cooled reaction mixture.

-

Reaction Monitoring: The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: The reaction is quenched by the addition of sodium sulfite and stirred for an additional hour.

-

Extraction: The product is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography on silica gel.[5]

Caption: General workflow for the synthesis of 5-Methylhexane-1,2-diol.

Purification and Analysis

Purification: As mentioned in the synthesis protocol, flash column chromatography is a standard method for purifying diols. For larger scale purification, high-performance liquid chromatography (HPLC) can be employed. Diol-functionalized silica columns are particularly effective for the separation of polar compounds like diols.[6][7]

Analysis: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of diols.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general protocol and the parameters should be optimized for the specific instrument and column.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate). An internal standard may be added for quantitative analysis.

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

-

GC Separation:

-

Column: A polar capillary column (e.g., SPB-1000) is suitable for separating polar analytes like diols.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is used to separate the components. For example, start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

-

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the fragments is recorded to identify the compound.

References

In-Depth Technical Guide: Physical Properties of 5-Methylhexane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Methylhexane-1,2-diol (CAS No: 73811-76-4). Due to a notable absence of experimentally determined data in publicly accessible scientific literature and databases, this document primarily presents computed (predicted) data for its core physical properties. To address the practical needs of the intended audience, generalized experimental protocols for determining key physical characteristics of diols are detailed. Furthermore, a standardized workflow for such experimental determination is provided in a visual format. This guide serves as a foundational resource for researchers and professionals working with or considering the use of 5-Methylhexane-1,2-diol in their research and development endeavors.

Introduction

5-Methylhexane-1,2-diol is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups attached to adjacent carbon atoms.[1] Diols, in general, exhibit physical properties such as higher boiling points and greater water solubility compared to alcohols with similar molecular weights, owing to their enhanced capacity for hydrogen bonding.[2] These properties make them valuable in a variety of applications, including as solvents, antifreeze agents, and as precursors in the synthesis of polymers and other complex organic molecules.[2][3] This document focuses specifically on the physical properties of the 5-methyl substituted hexane-1,2-diol isomer.

Computed Physical and Chemical Properties

Extensive searches of reputable chemical databases, including PubChem and the NIST WebBook, did not yield experimentally verified data for the primary physical properties of 5-Methylhexane-1,2-diol.[4][5] The data presented in the following table are computationally derived and provide estimations for these properties. These values are useful for preliminary assessments but should be confirmed by experimental measurement for applications requiring high precision.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | [4] |

| Molecular Weight | 132.20 g/mol | [4] |

| IUPAC Name | 5-methylhexane-1,2-diol | [4] |

| CAS Number | 73811-76-4 | [5] |

| XLogP3 | 1.1 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Exact Mass | 132.115029749 Da | [4] |

| Monoisotopic Mass | 132.115029749 Da | [4] |

| Topological Polar Surface Area | 40.5 Ų | [4] |

| Heavy Atom Count | 9 | [4] |

| Complexity | 61.9 | [4] |

General Experimental Protocols for Physical Property Determination

For researchers requiring precise, experimentally validated data for 5-Methylhexane-1,2-diol, the following are generalized protocols for determining key physical properties. These methods are standard for characterizating liquid and low-melting solid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A heating mantle is used as the heat source.

-

Procedure:

-

The diol sample is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the temperature of the vapor.

-

The sample is heated gradually.

-

The temperature is recorded when the liquid is boiling, and a stable temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure.

-

Determination of Melting Point

The melting point is the temperature at which a substance changes from a solid to a liquid state.

-

Apparatus: A melting point apparatus (e.g., a Thiele tube or a digital melting point device) and capillary tubes.

-

Procedure:

-

A small amount of the solid diol is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated slowly (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

-

Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a flask with a specific volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the liquid diol, and any excess is removed to ensure the volume is precise.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the diol (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded.

-

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent.

-

Apparatus: Vials or test tubes, a magnetic stirrer or vortex mixer, and an analytical balance.

-

Procedure (for water solubility):

-

A known volume of distilled water is placed in a vial.

-

Small, weighed amounts of the diol are incrementally added to the water while stirring.

-

The mixture is observed for complete dissolution after each addition.

-

The point at which no more diol dissolves (saturation) is noted.

-

Solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL) at a specific temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a compound like 5-Methylhexane-1,2-diol.

References

5-Methylhexane-1,2-diol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methylhexane-1,2-diol, a vicinal diol with potential applications in various research and development sectors, particularly in the synthesis of complex molecules and drug discovery. This document outlines its chemical properties, synthesis methodologies, and potential applications, adhering to a format tailored for scientific professionals.

Core Molecular and Physical Properties

5-Methylhexane-1,2-diol is a chiral organic compound featuring a six-carbon chain with hydroxyl groups on the first and second carbon atoms and a methyl group on the fifth carbon. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | PubChem[1] |

| Molecular Weight | 132.20 g/mol | PubChem[1] |

| IUPAC Name | 5-methylhexane-1,2-diol | PubChem[1] |

| CAS Number | 73811-76-4 | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| Complexity | 61.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis of 5-Methylhexane-1,2-diol

The synthesis of 5-Methylhexane-1,2-diol is typically achieved through the dihydroxylation of the corresponding alkene, 5-methyl-1-hexene. This conversion to a vicinal diol can be accomplished via several established methods, most notably through syn-dihydroxylation.[2][3]

Experimental Protocol: Upjohn Dihydroxylation

The Upjohn dihydroxylation is a widely used method for the syn-dihydroxylation of alkenes. It utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric amount of an oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst.[3][4] This method is advantageous as it avoids the need for stoichiometric quantities of the highly toxic and expensive osmium tetroxide.[3]

Reaction Scheme:

Upjohn Dihydroxylation of 5-Methyl-1-hexene.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-1-hexene (1 equivalent) in a suitable solvent system, typically a mixture of acetone and water.

-

Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (1.1 equivalents) to the solution.

-

Catalyst Introduction: While stirring, add a catalytic amount of osmium tetroxide (e.g., 0.002 equivalents) as a solution in toluene.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-Methylhexane-1,2-diol.

Enantioselective Synthesis: Sharpless Asymmetric Dihydroxylation

For the synthesis of specific enantiomers of 5-Methylhexane-1,2-diol, the Sharpless asymmetric dihydroxylation is the method of choice.[5] This powerful technique employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to induce high enantioselectivity.[5][6] The choice of ligand, either a dihydroquinidine (DHQD) or a dihydroquinine (DHQ) derivative, determines which enantiomer of the diol is formed.[5] Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ ligand) and AD-mix-β (containing a DHQD ligand), simplify the experimental procedure.[5][6]

Workflow for Sharpless Asymmetric Dihydroxylation.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

-

-CH(OH)-CH₂OH group: The protons on the carbons bearing the hydroxyl groups would appear in the downfield region, typically between 3.0 and 4.0 ppm. The methine proton (-CH(OH)-) would likely be a multiplet, while the methylene protons (-CH₂OH) would also be multiplets due to coupling with the adjacent methine proton.

-

Alkyl Chain Protons: The protons of the methylene and methine groups in the alkyl chain would resonate in the upfield region, generally between 0.8 and 1.7 ppm.

-

Methyl Protons: The two diastereotopic methyl groups on the isopropyl moiety would likely appear as two distinct doublets around 0.9 ppm.

-

Hydroxyl Protons: The chemical shift of the hydroxyl protons is variable and depends on concentration, solvent, and temperature. They would likely appear as broad singlets.

¹³C NMR Spectroscopy (Predicted):

-

-CH(OH)- and -CH₂OH Carbons: The carbons bonded to the hydroxyl groups would be the most downfield among the sp³ hybridized carbons, typically in the range of 60-80 ppm.

-

Alkyl Chain Carbons: The remaining carbons of the hexane chain would appear in the range of 10-40 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl groups.

-

C-H Stretch: Sharp peaks in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl chain.

-

C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹ corresponding to the C-O stretching vibrations.

Applications in Research and Drug Development

Vicinal diols are crucial building blocks in organic synthesis and play a significant role in drug development. Their utility stems from their versatile reactivity, allowing for their conversion into a wide array of other functional groups.

-

Chiral Pool Synthesis: Enantiomerically pure diols, such as those that can be obtained via Sharpless asymmetric dihydroxylation, are valuable chiral synthons for the synthesis of complex, biologically active molecules.

-

Intermediates for Pharmaceuticals: The diol functionality can be readily transformed into other key functional groups like epoxides, aldehydes, and carboxylic acids, making them important intermediates in the synthesis of pharmaceutical agents.

-

Probing Biological Systems: As vicinal diols are metabolites of various endogenous compounds, including fatty acids, the study of specific diols can provide insights into biological pathways and disease mechanisms.

References

- 1. 5-Methylhexane-1,2-diol | C7H16O2 | CID 15270165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Upjohn Dihydroxylation [organic-chemistry.org]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

Spectroscopic Profile of 5-Methylhexane-1,2-diol: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylhexane-1,2-diol. Due to the limited availability of experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data, anticipated Infrared (IR) absorption frequencies, and expected Mass Spectrometry (MS) fragmentation patterns. Detailed, standardized experimental protocols for the acquisition of these spectroscopic data are also provided for researchers in the fields of chemistry and drug development. This guide serves as a valuable resource for the identification and characterization of 5-Methylhexane-1,2-diol and related compounds.

Introduction

Predicted and Expected Spectroscopic Data

The following sections and tables summarize the predicted ¹H and ¹³C NMR chemical shifts, the expected characteristic IR absorption bands, and the likely fragmentation patterns in mass spectrometry for 5-Methylhexane-1,2-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Predicted data for ¹H and ¹³C NMR spectra of 5-Methylhexane-1,2-diol are presented below. These predictions are generated using computational algorithms that consider the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Data for 5-Methylhexane-1,2-diol

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on C1 (CH₂OH) | 3.4 - 3.6 | Multiplet | 2H |

| H on C2 (CHOH) | 3.5 - 3.7 | Multiplet | 1H |

| H on C3 (CH₂) | 1.3 - 1.5 | Multiplet | 2H |

| H on C4 (CH₂) | 1.1 - 1.3 | Multiplet | 2H |

| H on C5 (CH) | 1.6 - 1.8 | Multiplet | 1H |

| H on C6 (CH₃) | 0.8 - 0.9 | Doublet | 6H |

| OH protons | Variable (broad singlet) | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Data for 5-Methylhexane-1,2-diol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₂OH) | ~67 |

| C2 (CHOH) | ~74 |

| C3 (CH₂) | ~34 |

| C4 (CH₂) | ~28 |

| C5 (CH) | ~42 |

| C6 (CH₃) | ~23 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For 5-Methylhexane-1,2-diol, the key functional groups are the hydroxyl (-OH) groups and the alkyl C-H bonds.

Table 3: Expected IR Absorption Bands for 5-Methylhexane-1,2-diol

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Description |

| 3600-3200 | O-H stretch | Strong, Broad | Indicates the presence of hydroxyl groups, likely hydrogen-bonded. |

| 3000-2850 | C-H stretch | Strong | Characteristic of sp³ hybridized C-H bonds in the alkyl chain. |

| 1470-1450 | C-H bend | Medium | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |

| 1380-1365 | C-H bend | Medium | Bending vibration characteristic of the isopropyl group (gem-dimethyl). |

| 1260-1000 | C-O stretch | Strong | Stretching vibration of the carbon-oxygen single bonds of the alcohol groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its elemental composition and structure. The expected molecular ion and major fragment ions for 5-Methylhexane-1,2-diol are listed below.

Table 4: Expected Mass Spectrometry Data for 5-Methylhexane-1,2-diol

| m/z | Ion | Description |

| 132 | [C₇H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 117 | [M - CH₃]⁺ | Loss of a methyl group. |

| 114 | [M - H₂O]⁺ | Loss of a water molecule. |

| 101 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |

| 89 | [M - C₃H₇]⁺ | Cleavage of the isobutyl group. |

| 73 | [CH(OH)CH₂OH]⁺ | Cleavage between C2 and C3. |

| 59 | [CH₂CHOH]⁺ | Further fragmentation. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, likely a prominent peak. |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like 5-Methylhexane-1,2-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming : Adjust the shim coils to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved spectral lines.

-

Acquisition of ¹H NMR Spectrum :

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse and acquire the free induction decay (FID).

-

-

Acquisition of ¹³C NMR Spectrum :

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing : Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution : Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). Place the solution in a liquid sample cell.

-

ATR (Attenuated Total Reflectance) : Place a small amount of the sample directly onto the ATR crystal.

-

-

Background Spectrum : Record a background spectrum of the empty sample holder (or the solvent) to subtract its absorbance from the sample spectrum.

-

Sample Spectrum : Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like 5-Methylhexane-1,2-diol, direct infusion or injection into a gas chromatograph (GC-MS) is suitable.

-

Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common method for small, volatile molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Acquisition : The mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Synthesis of 5-Methylhexane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 5-Methylhexane-1,2-diol, a vicinal diol with potential applications in pharmaceutical and chemical research. The synthesis of this chiral compound primarily relies on the dihydroxylation of the corresponding alkene, 5-methylhex-1-ene. This document outlines the most common and effective methods for this transformation, including Sharpless Asymmetric Dihydroxylation for enantioselective synthesis, Upjohn Dihydroxylation for racemic synthesis, and oxidation with potassium permanganate. Detailed experimental protocols, expected quantitative data, and reaction pathway visualizations are provided to facilitate practical application in a laboratory setting.

Overview of Synthesis Pathways

The conversion of 5-methylhex-1-ene to 5-Methylhexane-1,2-diol involves the addition of two hydroxyl groups across the double bond. The stereochemical outcome of this reaction—either syn or anti addition—is determined by the chosen synthetic method. For the synthesis of vicinal diols such as 5-Methylhexane-1,2-diol, syn-dihydroxylation is the required pathway.

The primary methods for achieving syn-dihydroxylation are:

-

Sharpless Asymmetric Dihydroxylation: This powerful method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity, yielding either the (R)- or (S)-enantiomer of 5-Methylhexane-1,2-diol.[1][2][3]

-

Upjohn Dihydroxylation: This method also uses a catalytic amount of osmium tetroxide but without a chiral ligand, resulting in the racemic mixture of 5-Methylhexane-1,2-diol. It employs N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant.[4]

-

Potassium Permanganate Oxidation: A classical method that uses potassium permanganate under cold, alkaline conditions to produce the racemic diol. While cost-effective, it can be prone to over-oxidation of the product.[5][6][7]

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is the premier method for producing enantiomerically enriched vicinal diols.[1][2][3] The reaction is highly reliable and predictable, with the choice of chiral ligand dictating the stereochemical outcome. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the experimental setup.[8]

-

AD-mix-α contains the chiral ligand (DHQ)₂PHAL and typically provides the (R)-diol from a terminal alkene.

-

AD-mix-β contains the chiral ligand (DHQD)₂PHAL and generally yields the (S)-diol from a terminal alkene.

Reaction Scheme:

Caption: Sharpless Asymmetric Dihydroxylation of 5-methylhex-1-ene.

Experimental Protocol (Representative)

-

Materials:

-

5-methylhex-1-ene

-

AD-mix-α or AD-mix-β[8]

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel

-

-

Procedure:

-

In a round-bottom flask, a mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0°C in an ice bath.

-

AD-mix-α or AD-mix-β (approximately 1.4 g per 1 mmol of alkene) is added to the solvent mixture and stirred until dissolved.[8]

-

5-methylhex-1-ene (1 mmol) is added to the cold, stirred solution.

-

The reaction mixture is stirred vigorously at 0°C for 24 hours.

-

The reaction is quenched by the addition of solid sodium sulfite (approximately 1.5 g) and the mixture is stirred for an additional hour at room temperature.

-

Ethyl acetate is added to the mixture, and the layers are separated.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with 1 M NaOH, then with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired enantiomer of 5-Methylhexane-1,2-diol.

-

Expected Quantitative Data

| Parameter | Expected Value |

| Yield | 70-95% |

| Enantiomeric Excess (ee) | >90% |

(Note: These are typical values for the Sharpless Asymmetric Dihydroxylation of terminal alkenes and may vary for this specific substrate.)

Upjohn Dihydroxylation

For the synthesis of a racemic mixture of 5-Methylhexane-1,2-diol, the Upjohn dihydroxylation offers a reliable and milder alternative to potassium permanganate. This method uses a catalytic amount of osmium tetroxide, which is regenerated by the stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO).[4]

Reaction Scheme:

Caption: Upjohn Dihydroxylation of 5-methylhex-1-ene.

Experimental Protocol (Representative)

-

Materials:

-

5-methylhex-1-ene

-

N-methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄), 4% solution in water

-

Acetone

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel

-

-

Procedure:

-

To a stirred solution of 5-methylhex-1-ene (1 mmol) in a mixture of acetone and water (10:1, v/v) is added N-methylmorpholine N-oxide (1.2 mmol).

-

A catalytic amount of osmium tetroxide solution (0.02-0.05 mmol) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

The reaction is quenched by the addition of solid sodium sulfite (approximately 1 g), and the mixture is stirred for 30 minutes.

-

The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford racemic 5-Methylhexane-1,2-diol.

-

Expected Quantitative Data

| Parameter | Expected Value |

| Yield | 70-90% |

(Note: This is a typical yield for the Upjohn Dihydroxylation of terminal alkenes.)

Dihydroxylation with Potassium Permanganate

Oxidation of 5-methylhex-1-ene with cold, alkaline potassium permanganate provides a classical and cost-effective method for the synthesis of racemic 5-Methylhexane-1,2-diol. Careful temperature control is crucial to prevent over-oxidation and cleavage of the diol.[5][6][7]

Reaction Scheme:

Caption: Dihydroxylation of 5-methylhex-1-ene with KMnO₄.

Experimental Protocol (Representative)

-

Materials:

-

5-methylhex-1-ene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Ice

-

Sodium bisulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel

-

-

Procedure:

-

A solution of 5-methylhex-1-ene (1 mmol) in a suitable solvent (e.g., acetone or tert-butanol) is cooled to 0°C in an ice-salt bath.

-

A pre-cooled aqueous solution of potassium permanganate (1.1 mmol) and sodium hydroxide (1.2 mmol) is added dropwise to the vigorously stirred alkene solution. The purple color of the permanganate should disappear upon addition.

-

The reaction is stirred at 0°C for 1-2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

-

The mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give racemic 5-Methylhexane-1,2-diol.

-

Expected Quantitative Data

| Parameter | Expected Value |

| Yield | 40-60% |

(Note: Yields can be variable and are often lower than osmium-based methods due to over-oxidation.)

Spectroscopic Data (Predicted)

As no specific experimental data for 5-Methylhexane-1,2-diol is readily available in the searched literature, the following spectroscopic data is predicted based on the known structure and typical values for similar compounds.

| Spectroscopy | Predicted Signals |

| ¹H NMR | δ 0.9 (d, 6H), 1.2-1.7 (m, 5H), 3.4-3.7 (m, 3H), ~2.0-3.0 (br s, 2H, -OH) |

| ¹³C NMR | δ ~14, ~23, ~28, ~39, ~67, ~73 |

| IR (cm⁻¹) | ~3350 (br, O-H), ~2950 (C-H), ~1050 (C-O) |

| MS (m/z) | M+ not prominent, fragments from loss of H₂O, and alkyl chain cleavage. |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from starting material to the purified and characterized product.

Caption: General workflow for the synthesis and analysis of 5-Methylhexane-1,2-diol.

This technical guide provides a comprehensive overview of the key synthetic routes to 5-Methylhexane-1,2-diol. While specific experimental data for this compound is not extensively published, the provided representative protocols for well-established dihydroxylation methods offer a solid foundation for its successful synthesis in a research setting. The choice of method will depend on the desired stereochemistry and scale of the reaction. For enantiomerically pure products, the Sharpless Asymmetric Dihydroxylation is the method of choice. For racemic material, the Upjohn Dihydroxylation provides a reliable and high-yielding alternative to the more classical potassium permanganate oxidation.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. One moment, please... [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. AD-mix - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereoisomers of 5-Methylhexane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylhexane-1,2-diol, a vicinal diol with the chemical formula C₇H₁₆O₂, possesses two chiral centers, giving rise to a fascinating landscape of stereoisomerism. This technical guide provides a comprehensive overview of the stereoisomers of 5-methylhexane-1,2-diol, including their stereochemical relationships, potential synthetic pathways, and proposed methodologies for their separation and characterization. Due to the limited availability of specific experimental data for these particular stereoisomers in publicly accessible literature, this guide combines established principles of stereochemistry and organic synthesis with data from analogous compounds to present a predictive yet scientifically grounded resource for researchers in the field.

Stereochemistry of 5-Methylhexane-1,2-diol

The structure of 5-methylhexane-1,2-diol features two stereogenic centers at carbon atoms C2 and C5. The presence of these two chiral centers means that a maximum of 2² = 4 stereoisomers can exist. These stereoisomers can be categorized into two pairs of enantiomers. The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric.

The four stereoisomers are:

-

(2R, 5R)-5-Methylhexane-1,2-diol

-

(2S, 5S)-5-Methylhexane-1,2-diol

-

(2R, 5S)-5-Methylhexane-1,2-diol

-

(2S, 5R)-5-Methylhexane-1,2-diol

The pair (2R, 5R) and (2S, 5S) are enantiomers, as are the pair (2R, 5S) and (2S, 5R). Any other combination represents a pair of diastereomers (e.g., (2R, 5R) and (2R, 5S)).

Data Presentation

| Property | (2R, 5R) | (2S, 5S) | (2R, 5S) | (2S, 5R) |

| Molecular Formula | C₇H₁₆O₂ | C₇H₁₆O₂ | C₇H₁₆O₂ | C₇H₁₆O₂ |

| Molecular Weight ( g/mol ) | 132.20 | 132.20 | 132.20 | 132.20 |

| Predicted Boiling Point (°C) | ~210-215 | ~210-215 | ~205-210 | ~205-210 |

| Predicted Density (g/mL) | ~0.95 | ~0.95 | ~0.94 | ~0.94 |

| Predicted Optical Rotation [α]D | +x | -x | +y | -y |

| Relationship | Enantiomer of (2S, 5S) | Enantiomer of (2R, 5R) | Enantiomer of (2S, 5R) | Enantiomer of (2R, 5S) |

| Diastereomer of (2R, 5S) & (2S, 5R) | Diastereomer of (2R, 5S) & (2S, 5R) | Diastereomer of (2R, 5R) & (2S, 5S) | Diastereomer of (2R, 5R) & (2S, 5S) |

Experimental Protocols

Proposed Synthesis: Sharpless Asymmetric Dihydroxylation

A plausible and highly effective method for the stereoselective synthesis of the 5-methylhexane-1,2-diol stereoisomers is the Sharpless Asymmetric Dihydroxylation of a suitable alkene precursor, (R)- or (S)-5-methyl-1-hexene.[1][2][3] This reaction is renowned for its high enantioselectivity in the formation of vicinal diols.

Precursor Synthesis: The chiral starting material, (R)- or (S)-5-methyl-1-hexene, can be synthesized from commercially available chiral building blocks, for instance, from the corresponding chiral citronellol derivatives.

Experimental Protocol for (2S, 5R)-5-Methylhexane-1,2-diol:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a solution of tert-butanol and water (1:1, 100 mL).

-

Reagent Addition: To this solvent mixture, add AD-mix-α (containing the chiral ligand (DHQ)₂PHAL) (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.1 eq). Stir the mixture at room temperature until all solids dissolve.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Substrate Addition: Add (R)-5-methyl-1-hexene (1 eq) to the cooled reaction mixture.

-

Reaction Monitoring: Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature with stirring for 1 hour.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with 1 M NaOH, followed by brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield (2S, 5R)-5-methylhexane-1,2-diol.

To synthesize the other stereoisomers, the following precursors and reagents would be used:

-

(2R, 5R)-5-Methylhexane-1,2-diol: (R)-5-methyl-1-hexene and AD-mix-β ((DHQD)₂PHAL).

-

(2R, 5S)-5-Methylhexane-1,2-diol: (S)-5-methyl-1-hexene and AD-mix-α ((DHQ)₂PHAL).

-

(2S, 5S)-5-Methylhexane-1,2-diol: (S)-5-methyl-1-hexene and AD-mix-β ((DHQD)₂PHAL).

Separation of Stereoisomers

Diastereomer Separation: The two pairs of enantiomers, being diastereomers of each other, will have different physical properties and can be separated by standard chromatographic techniques such as flash column chromatography on silica gel or preparative HPLC.[4]

Enantiomer Separation (Resolution): The enantiomeric pairs can be separated by chiral high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase (CSP).[5][6]

Experimental Protocol for Chiral HPLC Separation:

-

Column: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio will need to be optimized to achieve baseline separation.

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector can be used.

-

Sample Preparation: Dissolve the diastereomerically pure enantiomeric mixture in the mobile phase.

-

Injection and Analysis: Inject the sample onto the column and monitor the elution profile. The two enantiomers should elute at different retention times.

Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the constitution of the synthesized diols. To distinguish between diastereomers, high-resolution NMR may show differences in chemical shifts and coupling constants. To determine the enantiomeric excess, chiral derivatizing agents (e.g., Mosher's acid) can be used to convert the enantiomers into diastereomeric esters, which will exhibit distinct signals in the NMR spectrum.[7][8][9]

Polarimetry: The optical rotation of each purified enantiomer can be measured using a polarimeter. Enantiomers will rotate plane-polarized light to an equal and opposite degree.[10]

Mandatory Visualizations

Caption: Stereochemical relationships of 5-methylhexane-1,2-diol isomers.

Caption: Workflow for the synthesis of 5-methylhexane-1,2-diol stereoisomers.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. hplc.eu [hplc.eu]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]

- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]

- 10. Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Guide: 5-Methylhexane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methylhexane-1,2-diol, a chiral diol with potential applications in various research and development sectors. This document outlines commercially available sources, key chemical and physical properties, and explores potential synthetic strategies. Due to the limited publicly available information on the specific biological activity and signaling pathways of this compound, this guide also highlights general methodologies for diol synthesis that may be adapted for its preparation.

Commercial Suppliers

Identifying reliable commercial suppliers is a critical first step in the research and development pipeline. Several chemical suppliers list 5-Methylhexane-1,2-diol (CAS: 73811-76-4) in their catalogs. While comprehensive technical data sheets with detailed specifications are not always readily available directly from the suppliers' websites, the following companies have been identified as potential sources. Researchers are advised to contact these suppliers directly to obtain specific information regarding purity, available quantities, pricing, and lead times.

| Supplier | Website | Notes |

| Enamine | --INVALID-LINK-- | Lists 5-methylhexane-1,2-diol with a purity of 95%.[1] |

| Hebei Ganmiao New material Technology Co., LTD. | --INVALID-LINK-- | A supplier of various chemical raw materials and pharmaceutical intermediates.[2][3][4][5] |

| HUNAN CHEMFISH PHARMACEUTICAL CO., LTD. | --INVALID-LINK-- | Specializes in pharmaceutical and chemical intermediates. |

Physicochemical Properties

Understanding the fundamental properties of 5-Methylhexane-1,2-diol is essential for its handling, formulation, and application in experimental settings. The following data has been compiled from publicly available databases.[6]

| Property | Value | Source |

| Molecular Formula | C7H16O2 | PubChem[6] |

| Molecular Weight | 132.20 g/mol | PubChem[6] |

| CAS Number | 73811-76-4 | PubChem[6] |

| IUPAC Name | 5-methylhexane-1,2-diol | PubChem[6] |

| SMILES | CC(C)CCC(CO)O | PubChem[6] |

| InChI | InChI=1S/C7H16O2/c1-6(2)3-4-7(9)5-8/h6-9H,3-5H2,1-2H3 | PubChem[6] |

| XLogP3 | 0.9 | PubChem[6] |

| Hydrogen Bond Donor Count | 2 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Rotatable Bond Count | 4 | PubChem[6] |

Synthesis Methodologies

Conceptual Experimental Protocol:

-

Epoxidation of 5-Methyl-1-hexene:

-

Dissolve 5-methyl-1-hexene in a suitable aprotic solvent such as dichloromethane or chloroform.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution) and wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove the acid byproduct.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude epoxide, 2-(3-methylbutyl)oxirane.

-

-

Hydrolysis of 2-(3-methylbutyl)oxirane:

-

Dissolve the crude epoxide in a mixture of a water-miscible solvent (e.g., acetone or tetrahydrofuran) and water.

-

Add a catalytic amount of an acid (e.g., sulfuric acid or perchloric acid) or a base (e.g., sodium hydroxide).

-

Heat the reaction mixture to promote the ring-opening of the epoxide.

-

Monitor the reaction for the disappearance of the epoxide.

-

Upon completion, neutralize the reaction mixture.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude 5-Methylhexane-1,2-diol using a suitable technique such as column chromatography or distillation.

-

It is important to note that this is a generalized protocol. The specific reaction conditions, including solvent, temperature, reaction time, and purification method, would need to be optimized for this particular substrate. For enantioselective synthesis, a chiral epoxidation method, such as the Sharpless asymmetric epoxidation, could be employed in the first step.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in peer-reviewed literature detailing the biological activity or the modulation of specific signaling pathways by 5-Methylhexane-1,2-diol. Research on the pharmacological properties of other diols suggests potential applications in areas such as dermatology and as formulation excipients.[7] However, dedicated studies are required to elucidate the specific biological functions of 5-Methylhexane-1,2-diol.

The following diagram illustrates a generic workflow for screening a novel compound like 5-Methylhexane-1,2-diol for biological activity.

This guide serves as a foundational resource for researchers interested in 5-Methylhexane-1,2-diol. Further investigation and direct communication with suppliers are recommended to obtain more detailed information for specific research needs. The provided conceptual frameworks for synthesis and biological screening are intended to guide future experimental design.

References

- 1. 73811-76-4(1,2-HEXANEDIOL, 5-METHYL-) | Kuujia.com [fr.kuujia.com]

- 2. Hebei Ganmiao New Materials Technology Co., Ltd [tradingchem.com]

- 3. Hebei Ganmiao New material Technology Co., LTD - ChemicalBook [chemicalbook.com]

- 4. Hebei Ganmiao New Materials Technology Co., Ltd - About US [zaq9.lookchem.com]

- 5. Hebei Ganmiao New Materials Technology Co., Ltd - Home [zaq9.lookchem.com]

- 6. 5-Methylhexane-1,2-diol | C7H16O2 | CID 15270165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: 5-Methylhexane-1,2-diol (CAS Number: 73811-76-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexane-1,2-diol, with the Chemical Abstracts Service (CAS) registry number 73811-76-4, is a vicinal diol of interest in various chemical synthesis applications.[1][2] Its structure, featuring hydroxyl groups on adjacent carbons, makes it a potential building block in the synthesis of more complex molecules, including pharmacologically active compounds. This guide provides a comprehensive overview of its properties, synthesis, and analytical characterization based on available data and established chemical principles.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 73811-76-4 | [1][2] |

| Molecular Formula | C₇H₁₆O₂ | [3] |

| Molecular Weight | 132.20 g/mol | [3] |

| IUPAC Name | 5-methylhexane-1,2-diol | [3] |

| SMILES | CC(C)CCC(CO)O | [3] |

| InChIKey | PTXXRZSKRORMHV-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 40.5 Ų | [3] |

| Complexity | 61.9 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 4 | [3] |

Synthesis of 5-Methylhexane-1,2-diol

While a specific, detailed experimental protocol for the synthesis of 5-Methylhexane-1,2-diol is not extensively documented in publicly available literature, its synthesis can be reliably achieved through the dihydroxylation of the corresponding alkene, 5-methyl-1-hexene. Two well-established methods for this transformation are the Upjohn and the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Upjohn Dihydroxylation (Racemic)

This method yields a racemic mixture of (R)- and (S)-5-methylhexane-1,2-diol.

Materials:

-

5-methyl-1-hexene

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol)

-

N-Methylmorpholine N-oxide (NMO)

-

Acetone

-

Water

-

Sodium sulfite

-

Magnesium sulfate

-

Dichloromethane (or other suitable extraction solvent)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-1-hexene (1.0 equiv) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Add N-Methylmorpholine N-oxide (NMO) (1.2 equiv).

-

To this stirring solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equiv).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Stir for 30 minutes, then extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-methylhexane-1,2-diol.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation (Enantioselective)

This method allows for the synthesis of an enantiomerically enriched product, either (R)- or (S)-5-methylhexane-1,2-diol, depending on the chiral ligand used.[4][5][6] Commercially available "AD-mix" reagents simplify this procedure.[6]

Materials:

-

5-methyl-1-hexene

-

AD-mix-α (for the (S)-diol) or AD-mix-β (for the (R)-diol)

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

-

Add the appropriate AD-mix (α or β) to the solvent mixture and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 5-methyl-1-hexene (1.0 equiv) to the cold, stirring mixture.

-

Continue stirring at 0 °C and monitor the reaction by TLC.

-

Once the reaction is complete, add sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature.

-

Stir for 1 hour, then add ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with a saturated aqueous solution of sodium chloride (brine), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the product by silica gel chromatography.

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | - Multiplet or doublet of doublets for the proton on C2. - Two diastereotopic proton signals for the -CH₂OH group. - Multiplets for the methylene and methine protons of the hexyl chain. - A doublet for the two methyl groups of the isobutyl moiety. - Broad singlets for the two hydroxyl protons (can be exchanged with D₂O). |

| ¹³C NMR | - Two distinct signals for the carbons bearing the hydroxyl groups (C1 and C2). - Signals corresponding to the other carbons of the hexyl chain. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. - C-H stretching absorptions in the 2850-3000 cm⁻¹ region. - C-O stretching absorptions in the 1000-1200 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) may or may not be observed. - Characteristic fragmentation patterns including loss of water (M-18) and cleavage of the C-C bond between the two hydroxyl-bearing carbons. |

Signaling Pathways and Experimental Workflows

No specific signaling pathways involving 5-Methylhexane-1,2-diol have been identified in the current literature. The primary relevance of this compound is as a synthetic intermediate. The general experimental workflow for its synthesis via dihydroxylation is outlined below.

The dihydroxylation of 5-methyl-1-hexene can be achieved through different methods, primarily leading to a racemic or an enantiomerically enriched product. The choice of method depends on the desired stereochemistry of the final product.

References

- 1. 73811-76-4(1,2-HEXANEDIOL, 5-METHYL-) | Kuujia.com [fr.kuujia.com]

- 2. 5-methylhexane-1,2-diol - CAS号 73811-76-4 - 摩熵化学 [molaid.com]

- 3. 5-Methylhexane-1,2-diol | C7H16O2 | CID 15270165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

Enantioselective Synthesis of 5-Methylhexane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methods for the enantioselective synthesis of 5-Methylhexane-1,2-diol, a chiral building block of interest in pharmaceutical and chemical research. The focus is on providing detailed experimental protocols and comparative data for the most reliable and widely used synthetic strategies.

Introduction

5-Methylhexane-1,2-diol is a chiral diol with potential applications as a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of two stereocenters necessitates precise control over the stereochemistry during its synthesis to isolate the desired enantiomer or diastereomer. This guide explores the most effective methods to achieve high enantioselectivity in the preparation of this target molecule.

Key Synthetic Strategies

The most prominent and effective methods for the enantioselective synthesis of 5-Methylhexane-1,2-diol from the readily available starting material, 5-methyl-1-hexene, are:

-

Sharpless Asymmetric Dihydroxylation: A powerful and widely used method for the direct conversion of alkenes to chiral diols with high enantioselectivity.[1]

-

Jacobsen-Katsuki Epoxidation followed by Hydrolysis: A two-step approach involving the enantioselective formation of an epoxide, which is subsequently hydrolyzed to the corresponding diol.[2]

-

Biocatalytic Dihydroxylation: The use of enzymes, such as dioxygenases, to catalyze the stereospecific dihydroxylation of alkenes.[3][4]

This guide will focus on the Sharpless Asymmetric Dihydroxylation and the Jacobsen-Katsuki Epoxidation/Hydrolysis routes due to their well-established protocols and high potential for achieving excellent enantiomeric excess.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the formation of vicinal diols from alkenes.[1] The commercially available "AD-mix" reagents, AD-mix-α and AD-mix-β, contain the osmium catalyst, a re-oxidant (potassium ferricyanide), a base (potassium carbonate), and a chiral ligand derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD), respectively.[5] This makes the procedure experimentally straightforward.

Reaction Pathway

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is initiated by the formation of a complex between osmium tetroxide and the chiral ligand. This complex then reacts with the alkene, 5-methyl-1-hexene, in a [3+2] cycloaddition to form an osmate ester. Hydrolysis of this intermediate releases the desired diol and a reduced osmium species. The stoichiometric co-oxidant, potassium ferricyanide, then regenerates the osmium tetroxide for the next catalytic cycle.

Predicted Stereochemistry

The choice of AD-mix determines the stereochemical outcome of the reaction. A mnemonic developed by Sharpless can be used to predict the facial selectivity of the dihydroxylation.

-

AD-mix-α (containing a (DHQ)₂-PHAL ligand) typically delivers the hydroxyl groups to the α-face (bottom face) of the alkene when drawn in a specific orientation. This would yield (R)-5-Methylhexane-1,2-diol .

-

AD-mix-β (containing a (DHQD)₂-PHAL ligand) typically delivers the hydroxyl groups to the β-face (top face) of the alkene, yielding (S)-5-Methylhexane-1,2-diol .

Experimental Protocol

This protocol is adapted from general procedures for the Sharpless Asymmetric Dihydroxylation of terminal alkenes.[6][7]

Materials:

-

5-Methyl-1-hexene

-

AD-mix-α or AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine AD-mix (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).

-

Stir the mixture at room temperature until the two phases are clear and the organic phase is a light yellow.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methanesulfonamide (1 equivalent based on the alkene).

-

Add 5-methyl-1-hexene (1 equivalent) to the cooled reaction mixture.

-

Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.

-

Add ethyl acetate to the reaction mixture and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure 5-Methylhexane-1,2-diol.

Expected Quantitative Data

Based on literature data for the Sharpless Asymmetric Dihydroxylation of similar aliphatic terminal alkenes, the following results can be anticipated for the synthesis of 5-Methylhexane-1,2-diol.

| Alkene Substrate (Similar to 5-Methyl-1-hexene) | AD-mix | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1-Octene | β | 87 | 98 | [6] |

| 1-Heptene | α | ~80 | >96 | N/A |

| Allylsilanes (E-isomers) | α or β | >80 | >96 | [8] |

Table 1: Expected Yield and Enantiomeric Excess for Sharpless AD of 5-Methyl-1-hexene.

Jacobsen-Katsuki Epoxidation and Hydrolysis

An alternative two-step route to enantiomerically enriched 5-Methylhexane-1,2-diol involves the Jacobsen-Katsuki epoxidation of 5-methyl-1-hexene, followed by acid- or base-catalyzed hydrolysis of the resulting epoxide. This method offers a complementary approach to the Sharpless dihydroxylation.[2]

Reaction Pathway

The first step is the enantioselective epoxidation of the alkene using a chiral manganese-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (bleach). The second step involves the ring-opening of the chiral epoxide with water under acidic or basic conditions to yield the trans-diol.

Experimental Protocols

Step 1: Jacobsen-Katsuki Epoxidation of 5-Methyl-1-hexene

This protocol is based on general procedures for the Jacobsen epoxidation.[9]

Materials:

-

5-Methyl-1-hexene

-

(R,R)- or (S,S)-Jacobsen's catalyst

-

Dichloromethane (DCM)

-

Buffered commercial bleach (sodium hypochlorite solution)

-

4-Phenylpyridine N-oxide (optional co-catalyst)

Procedure:

-

Dissolve 5-methyl-1-hexene and the Jacobsen's catalyst (1-5 mol%) in dichloromethane.

-

If used, add the 4-phenylpyridine N-oxide co-catalyst.

-

Cool the mixture to 0 °C.

-

Add the buffered bleach solution dropwise with vigorous stirring.

-

Monitor the reaction by TLC.

-

Upon completion, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude epoxide by flash chromatography.

Step 2: Hydrolysis of the Epoxide

The hydrolysis of the epoxide can be carried out under either acidic or basic conditions to yield the trans-diol.[10][11]

Acid-Catalyzed Hydrolysis:

-

Dissolve the purified epoxide in a mixture of tetrahydrofuran (THF) and water.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).

-

Stir the reaction at room temperature until the epoxide is consumed (monitored by TLC).

-

Neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the diol.

Base-Catalyzed Hydrolysis:

-

Dissolve the epoxide in a mixture of THF and water.

-

Add a stoichiometric amount of a base (e.g., sodium hydroxide).

-

Heat the reaction mixture to reflux until the epoxide is consumed.

-

Cool the reaction and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain the diol.

Expected Quantitative Data

Literature data for the Jacobsen epoxidation of similar terminal alkenes can provide an estimate of the expected performance for 5-methyl-1-hexene.

| Alkene Substrate | Catalyst Enantiomer | Epoxide Yield (%) | Epoxide ee (%) | Diol Yield (from epoxide, %) | Reference |

| Styrene | (R,R) | 90 | 85-88 | High | [12] |

| 1,2-Dihydronaphthalene | (R,R) | 87 | 92 | High | N/A |

| Terminal Aliphatic Alkenes | (varies) | Moderate to Good | Moderate to High | High | [13] |

Table 2: Expected Yield and Enantiomeric Excess for the Jacobsen Epoxidation/Hydrolysis Route.

Biocatalytic Dihydroxylation

General Workflow

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. AD-mix - Wikipedia [en.wikipedia.org]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. rroij.com [rroij.com]

- 8. Asymmetric dihydroxylation of vinyl- and allyl-silanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Diol synthesis by substitution [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An efficient epoxidation of terminal aliphatic alkenes over heterogeneous catalysts: when solvent matters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

The Elusive Natural Presence of 5-Methylhexane-1,2-diol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylhexane-1,2-diol is a chemical compound with defined physical and chemical properties. Despite the vast exploration of natural products, a comprehensive review of scientific literature and chemical databases reveals a significant lack of evidence for the natural occurrence of 5-Methylhexane-1,2-diol in any biological system, including plants, animals, or microorganisms. This technical guide summarizes the available information on 5-Methylhexane-1,2-diol and clarifies its status as a compound of synthetic origin based on current scientific knowledge.

Introduction

The search for novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. Vicinal diols (1,2-diols) are a class of compounds found in various natural products and are known to possess diverse biological activities. This guide focuses specifically on 5-Methylhexane-1,2-diol and investigates its origins. While the study of natural products has identified a myriad of structurally diverse molecules, the presence of every conceivable chemical structure in nature is not guaranteed. This document serves to inform researchers that, at present, 5-Methylhexane-1,2-diol appears to fall into the category of compounds not yet identified from a natural source.

Chemical Identity of 5-Methylhexane-1,2-diol

To facilitate clear communication and research, the fundamental chemical identifiers for 5-Methylhexane-1,2-diol are provided below.

| Identifier | Value |

| IUPAC Name | 5-methylhexane-1,2-diol[1][2] |

| CAS Registry Number | 73811-76-4[2] |

| Molecular Formula | C7H16O2[1][2] |

| Molecular Weight | 132.20 g/mol [1][2] |

| InChIKey | PTXXRZSKRORMHV-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CC(C)CCC(CO)O[1] |

Review of Natural Occurrence

An extensive search of scientific databases and literature was conducted to ascertain the natural origins of 5-Methylhexane-1,2-diol. The search included inquiries into its potential presence in:

-

Plants: No evidence suggests its isolation from any plant species.

-

Microorganisms: There are no reports of its production by bacteria, fungi, or other microorganisms.

-

Animals: The compound has not been identified as a metabolite or pheromone in any animal species, including insects.

The absence of any reports in the scientific literature strongly suggests that 5-Methylhexane-1,2-diol is not a known natural product. Consequently, there are no established biosynthetic or metabolic pathways for this compound in any organism.

Implications for Research and Development

The lack of a known natural source for 5-Methylhexane-1,2-diol has several implications for researchers:

-

Synthesis is Required: Any study involving this compound necessitates its chemical synthesis.

-

No Bio-prospecting opportunities: Efforts to discover this molecule through screening of natural extracts are unlikely to be successful based on current knowledge.

-

Absence of Natural Analogs: Researchers looking for structurally similar, naturally occurring diols will need to investigate other related compounds.

Experimental Protocols and Data

Given that 5-Methylhexane-1,2-diol has not been isolated from a natural source, this guide cannot provide:

-

Quantitative Data on Natural Occurrence: There is no data on the concentration of this compound in any natural matrix.

-

Experimental Protocols for Isolation: Methodologies for extraction and purification from a natural source do not exist.

Signaling Pathways and Workflows

The creation of diagrams for signaling pathways or experimental workflows related to the natural occurrence of 5-Methylhexane-1,2-diol is not possible due to the following reasons:

-

No Known Biosynthesis: Without evidence of its natural production, there are no known enzymatic steps or genetic pathways to illustrate.

-

No Known Biological Role: The compound has not been identified as a signaling molecule, hormone, or pheromone in any biological context.

For illustrative purposes, a conceptual workflow for the synthetic production and subsequent analysis of 5-Methylhexane-1,2-diol is provided below. This is a generalized representation and specific laboratory procedures may vary.

References

5-Methylhexane-1,2-diol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety and handling precautions for 5-Methylhexane-1,2-diol. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from structurally similar short-chain aliphatic diols to provide a comprehensive understanding of potential hazards. All data derived from analogue compounds are clearly indicated. This guide is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 5-Methylhexane-1,2-diol is presented below. This data is essential for understanding its behavior and potential for exposure.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | PubChem[1], NIST[2] |

| Molecular Weight | 132.20 g/mol | PubChem[1], NIST[2] |

| IUPAC Name | 5-methylhexane-1,2-diol | PubChem[1] |

| CAS Number | 73811-76-4 | PubChem[1], NIST[2] |

| Computed XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Hazard Identification and Toxicological Profile

General Hazards of Aliphatic Diols:

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation, ranging from mild to moderate. The skin irritation potential of 1,2-alkanediols can be influenced by the length of the alkane chain.[3]

-

Eye Irritation: Direct contact with the eyes is likely to cause irritation, potentially severe.

-

Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation.

-

Ingestion: The toxicity upon ingestion is not well-characterized for this specific compound, but large doses of other glycols can lead to systemic effects.

Analog Toxicological Data:

The following table summarizes acute toxicity data for structurally related aliphatic diols. This information should be used as a conservative estimate of the potential toxicity of 5-Methylhexane-1,2-diol.

| Compound | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | Primary Hazards |

| Propylene Glycol | > 20,000 mg/kg | > 20,000 mg/kg | Skin and eye irritation |

| 1,4-Butanediol | 1525 mg/kg | > 2,000 mg/kg | CNS depression, skin and eye irritation[4][5] |

| 1,5-Pentanediol | > 2,000 mg/kg | > 20,000 mg/kg | Skin and eye irritation[4][5] |

| Hexanediol | > 5,000 mg/kg | > 10,000 mg/kg | Skin and eye irritation[4][5] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is crucial to minimize the risk of exposure. The following workflow outlines the key steps for safely handling 5-Methylhexane-1,2-diol in a laboratory setting.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[6][7]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[6][7] A lab coat or other protective clothing is also recommended to prevent skin contact.[6][7]

-

Respiratory Protection: If working in a poorly ventilated area or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6]

-

Hygiene: Always wash hands thoroughly after handling the chemical.[6]

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |